(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide
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Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-hydroxybenzylidene)-2-methylpropanehydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-hydroxybenzylidene)-2-methylpropanehydrazide typically involves a multi-step process:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 3-hydroxybenzaldehyde under reflux conditions to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-hydroxybenzylidene)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-hydroxybenzylidene)-2-methylpropanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biochemistry: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-hydroxybenzylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities and are known for their biological activities.
Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are well-known hydrazides with significant pharmacological properties.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(11-22-12-19-16-7-2-3-8-17(16)22)18(24)21-20-10-14-5-4-6-15(23)9-14/h2-10,12-13,23H,11H2,1H3,(H,21,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUQUNIJSJAWSK-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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